2-Bromo-1-(bromomethyl)-3-iodobenzene
Description
Properties
IUPAC Name |
2-bromo-1-(bromomethyl)-3-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2I/c8-4-5-2-1-3-6(10)7(5)9/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGFTIJXTPBJBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)Br)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743519 | |
| Record name | 2-Bromo-1-(bromomethyl)-3-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261757-20-3, 1261649-03-9 | |
| Record name | 2-Bromo-1-(bromomethyl)-3-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-3-iodobenzyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(bromomethyl)-3-iodobenzene typically involves multi-step reactions starting from benzene derivatives. One common method includes the bromination of 1-(bromomethyl)-3-iodobenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(bromomethyl)-3-iodobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine and iodine atoms can be replaced by other nucleophiles under appropriate conditions.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products depending on the reagents used .
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Elimination: Reagents such as potassium hydroxide in ethanol are often used.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Major Products Formed
Nucleophilic Substitution: Products include various substituted benzene derivatives.
Elimination: Alkenes are the primary products.
Oxidation and Reduction: Depending on the reaction, products can range from alcohols to carboxylic acids.
Scientific Research Applications
2-Bromo-1-(bromomethyl)-3-iodobenzene is used in several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents.
Material Science: It is employed in the synthesis of novel materials with unique properties.
Chemical Biology: The compound is used to study biological processes and interactions at the molecular level .
Mechanism of Action
The mechanism of action of 2-Bromo-1-(bromomethyl)-3-iodobenzene involves its reactivity towards nucleophiles and electrophiles. The presence of bromine and iodine atoms makes the compound highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and conditions employed .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Benzene Derivatives
The following table compares this compound with halogenated analogs, focusing on molecular properties, reactivity, and applications:
Functional Group Variations
Ethanone Derivatives
- 2-Bromo-1-(4-morpholinophenyl)-1-ethanone (C₁₂H₁₄BrNO₂, MW 284.14): Contains a morpholine ring, enhancing solubility in polar solvents. Used in kinase inhibitor synthesis .
- 2-Bromo-1-(furan-2-yl)ethanone (C₆H₅BrO₂, MW 205.01): Furan moiety increases π-conjugation; applied in antimicrobial oxime derivatives .
Alkyl Halides
Reactivity and Stability Trends
- Electrophilicity: The bromomethyl group in this compound enhances electrophilicity compared to mono-halogenated analogs like 1-bromo-3-iodobenzene . Fluorine in 2-(bromomethyl)-1-fluoro-3-iodobenzene withdraws electron density, reducing reactivity in SN2 reactions .
- Thermal Stability :
Biological Activity
2-Bromo-1-(bromomethyl)-3-iodobenzene, with the molecular formula C₇H₆Br₂I, is a halogenated organic compound that has garnered interest in medicinal chemistry and organic synthesis. Its unique structure, characterized by multiple halogen substituents, suggests potential biological activities that warrant further investigation.
The compound features a benzene ring with both bromine and iodine atoms, along with a bromomethyl group. This configuration allows for diverse chemical reactivity, making it suitable for various synthetic applications. The synthesis of this compound can be achieved through several methods, including halogenation reactions involving N-bromosuccinimide under specific conditions to yield significant quantities of the product .
Case Studies and Research Findings
Although comprehensive studies specifically targeting this compound are scarce, related research provides insights into its potential applications:
- Antimicrobial Activity : Research indicates that similar halogenated compounds exhibit significant antimicrobial properties. For instance, studies on bromo- and iodo-substituted phenols have demonstrated effectiveness against Gram-positive bacteria, suggesting that this compound could exhibit similar activity .
- Cytotoxicity Studies : Compounds with analogous structures have been tested for cytotoxicity against various cancer cell lines. For example, brominated analogs have shown promising results in inhibiting cell proliferation, which could be a pathway for exploring the anticancer potential of this compound .
- Synthetic Applications : The compound's reactivity allows it to serve as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo substitution reactions makes it valuable in developing new pharmaceuticals or materials.
Comparative Analysis
To better understand the potential biological activities of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-Bromo-2-iodobenzene | C₆H₄BrI | Contains one bromine and one iodine |
| 2-Bromo-1-chloro-3-iodobenzene | C₇H₆BrClI | Contains chlorine instead of bromine |
| 2-Iodobromobenzene | C₆H₄BrI | Lacks the bromomethyl group |
| 1-(Bromomethyl)-2-iodobenzene | C₇H₆BrI | Different substitution pattern |
The unique combination of multiple halogens in this compound enhances its reactivity compared to these other compounds, potentially leading to novel biological interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
